4-Deoxy-4-fluoro-D-mannose
Overview
Description
4-Deoxy-4-fluoro-D-mannose: is a synthetic analog of D-mannose, a naturally occurring sugar. This compound is primarily used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars. Glycobiology involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
The primary target of 4-Deoxy-4-fluoro-D-mannose (4F-Man) is the glycoprotein (G) of vesicular stomatitis virus . This glycoprotein plays a crucial role in the life cycle of the virus, particularly in the process of glycosylation .
Mode of Action
4F-Man, a synthetic analog of D-mannose, interacts with its target by inhibiting the glycosylation of the G protein . When cells infected with vesicular stomatitis virus are exposed to 4F-Man, the G protein migrates more rapidly than G protein isolated from control cells . This indicates that 4F-Man blocks the glycosylation of the G protein .
Biochemical Pathways
The effect of 4F-Man on the synthesis of the G protein affects the biosynthesis and function of the asparagine-linked oligosaccharide chains of glycoproteins . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol . Additionally, incubation of Saccharomyces cerevisiae S288C with 4F-Man resulted in the formation of three metabolites: this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-4-deoxy-4-fluoro-D-mannose .
Pharmacokinetics
The pharmacokinetics of 4F-Man involve its interaction with the cells infected with vesicular stomatitis virus. The cells are incubated with 4F-Man for a certain period, after which the viral proteins are analyzed . .
Result of Action
The molecular effect of 4F-Man’s action is the inhibition of the glycosylation of the G protein, which alters the normal events of protein glycosylation . On a cellular level, this results in the rapid migration of the G protein from cells exposed to 4F-Man .
Action Environment
The action of 4F-Man is influenced by the environment within the cells infected with vesicular stomatitis virus. The concentration of 4F-Man, the duration of incubation, and the presence of other compounds like tunicamycin can affect the efficacy of 4F-Man . .
Biochemical Analysis
Biochemical Properties
4-Deoxy-4-fluoro-D-mannose plays a significant role in biochemical reactions, particularly in the process of glycosylation . It interacts with various enzymes and proteins, notably the G protein of the vesicular stomatitis virus . The nature of these interactions primarily involves the inhibition of glycosylation, a process critical for the proper folding and function of the G protein .
Cellular Effects
The effects of this compound on cells are primarily observed in its impact on the glycosylation process. In studies involving BHK21 cells infected with vesicular stomatitis virus, this compound was shown to inhibit the glycosylation of the G protein . This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interference with the glycosylation process. It inhibits the synthesis of lipid-linked oligosaccharides, which are critical components in the glycosylation of proteins . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosylation . It interacts with enzymes involved in the synthesis of lipid-linked oligosaccharides
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Deoxy-4-fluoro-D-mannose can be synthesized through the fluorination of protected mannose derivatives. One common method involves using diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves protecting the hydroxyl groups of mannose, introducing the fluorine atom, and then deprotecting the molecule to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Deoxy-4-fluoro-D-mannose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Deoxy-4-fluoro-D-mannose has several scientific research applications, including:
Glycobiology Research: It is used to study the structure, synthesis, and function of glycans in biological systems.
Viral Glycoprotein Studies: The compound inhibits the glycosylation of the G protein of vesicular stomatitis virus, making it a valuable tool for studying viral glycoprotein biosynthesis.
Metabolic Studies: It serves as a probe for monitoring metabolic rates in different regions of the brain and other tissues.
Drug Development: The compound’s ability to alter glycosylation patterns makes it a potential candidate for developing antiviral and anticancer therapies.
Comparison with Similar Compounds
- 2-Deoxy-2-fluoro-D-glucose
- 2-Deoxy-2-fluoro-D-mannose
- 2-Deoxy-2,2-difluoro-D-arabino-hexose
- 3-Deoxy-3-fluoro-D-glucose
- 4-Deoxy-4-fluoro-D-glucose
Comparison: 4-Deoxy-4-fluoro-D-mannose is unique in its specific inhibition of glycosylation processes, particularly in viral glycoproteins. While other fluorinated sugars like 2-Deoxy-2-fluoro-D-glucose and 2-Deoxy-2-fluoro-D-mannose are also used in metabolic studies and drug development, this compound’s distinct structural modification at the C-4 position provides unique insights into glycan biosynthesis and function .
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236617 | |
Record name | 4-Deoxy-4-fluoromannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87764-47-4 | |
Record name | 4-Deoxy-4-fluoromannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Deoxy-4-fluoromannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Deoxy-4-fluoro-D-mannose disrupt protein glycosylation?
A1: 4FMan exerts its effect by interfering with the dolichol pathway, a critical stage in N-linked glycosylation. Specifically, its guanosine diphosphate ester (GDP-4FMan) competitively inhibits the enzyme responsible for adding mannose units to the growing oligosaccharide chain on dolichol pyrophosphate. [] This blockage primarily occurs during the formation of Dol-PP-(GlcNAc)2Man2, leading to truncated lipid-linked oligosaccharides. [] While 4FMan is metabolized into GDP-4FMan and Dol-P-4FMan within cells, both exhibit limited substrate activity with relevant enzymes, further contributing to the disruption of normal glycosylation. []
Q2: How does the action of this compound differ from 3-Deoxy-3-fluoro-D-mannose in Saccharomyces cerevisiae?
A2: While both 4FMan and 3-deoxy-3-fluoro-D-mannose (3FMan) are mannose analogues, they demonstrate differing levels of uptake and metabolic conversion in Saccharomyces cerevisiae. 4FMan is readily transported into yeast cells and efficiently converted into its respective sugar nucleotides, including this compound 1,6-bisphosphate, this compound 6-phosphate, and GDP-4FMan. [] This ultimately leads to the incorporation of radioactive material from 4FMan into cell wall polysaccharides. [] Conversely, 3FMan exhibits poorer transport into yeast cells and less efficient conversion into sugar nucleotides, resulting in significantly less incorporation into the cell wall fraction. []
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